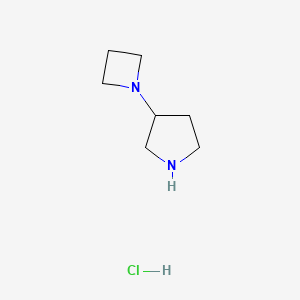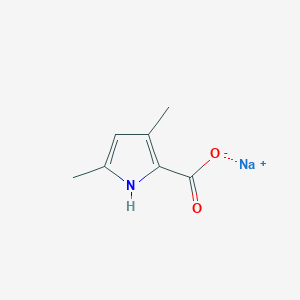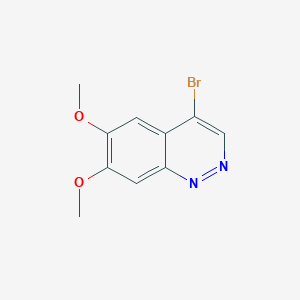
3-碘-5-(三氟甲基)苯甲醛
描述
3-Iodo-5-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 868166-28-3 . It has a molecular weight of 300.02 . The IUPAC name for this compound is 3-iodo-5-(trifluoromethyl)benzaldehyde .
Molecular Structure Analysis
The InChI code for 3-Iodo-5-(trifluoromethyl)benzaldehyde is 1S/C8H4F3IO/c9-8(10,11)6-1-5(4-13)2-7(12)3-6/h1-4H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Iodo-5-(trifluoromethyl)benzaldehyde is a solid at room temperature .科学研究应用
药物化学
在药物化学中,3-碘-5-(三氟甲基)苯甲醛被用于合成各种药物化合物。 三氟甲基基团已知可以增强药物的代谢稳定性和生物利用度 。这种化合物可以作为酶抑制剂设计中的前体,其中碘原子可用于通过交叉偶联反应进行进一步的功能化。
有机合成
这种化学物质是有机合成中的一种用途广泛的构建单元。 它可以进行各种有机反应,包括亲核芳香取代反应和铃木偶联反应,从而生成复杂的有机分子 。它与有机金属试剂的反应性对于创建新的碳-碳键特别有价值。
材料科学
在材料科学中,3-碘-5-(三氟甲基)苯甲醛用于开发新型材料。 将其掺入聚合物和小分子框架中可以赋予独特的物理特性,例如提高抗降解性和热稳定性 .
分析化学
分析化学家使用3-碘-5-(三氟甲基)苯甲醛作为各种分析技术中的标准品或试剂。 其独特的谱学特征有助于对复杂混合物中的化合物进行定量和鉴定 .
环境科学
该化合物在环境科学中的作用与其在大气化学和环境污染物研究中的应用有关。 其挥发性允许研究空气质量和有机化合物在大气中的行为 .
生物化学
在生物化学中,3-碘-5-(三氟甲基)苯甲醛可用于修饰生物分子,有助于研究生物过程。 碘部分对于放射性标记特别有用,这对追踪化合物在生物系统中的分布至关重要 .
药理学
药理学研究利用这种化合物进行药物发现和开发。其结构特征有利于合成具有潜在治疗效果的候选药物。 特别是三氟甲基与药物的效力和选择性增加有关 .
化学工程
在化学工程中,3-碘-5-(三氟甲基)苯甲醛参与工艺开发和优化。 其可预测的反应性使其成为开发复杂化学产品可扩展合成路线的候选者 .
安全和危害
This compound may cause respiratory irritation, be harmful if swallowed, cause skin irritation, and cause serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wash all exposed external body areas thoroughly after handling, do not eat, drink or smoke when using this product, and wear protective gloves, protective clothing, eye protection, and face protection .
生化分析
Biochemical Properties
3-Iodo-5-(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine and hydrazine, facilitating the formation of oximes and hydrazones through nucleophilic addition reactions
Cellular Effects
The effects of 3-Iodo-5-(trifluoromethyl)benzaldehyde on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, 3-Iodo-5-(trifluoromethyl)benzaldehyde exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodo-5-(trifluoromethyl)benzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function, highlighting the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of 3-Iodo-5-(trifluoromethyl)benzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage . Understanding the dosage-dependent effects of the compound is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
3-Iodo-5-(trifluoromethyl)benzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation and reduction reactions, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 3-Iodo-5-(trifluoromethyl)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and potential therapeutic effects.
Subcellular Localization
3-Iodo-5-(trifluoromethyl)benzaldehyde exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
属性
IUPAC Name |
3-iodo-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO/c9-8(10,11)6-1-5(4-13)2-7(12)3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMQAIQRWGFACA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696874 | |
| Record name | 3-Iodo-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
868166-28-3 | |
| Record name | 3-Iodo-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-5-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Methoxy-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1503384.png)

![7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503393.png)



![Tert-butyl 2-[(dimethylamino)methyl]piperidine-1-carboxylate](/img/structure/B1503430.png)


